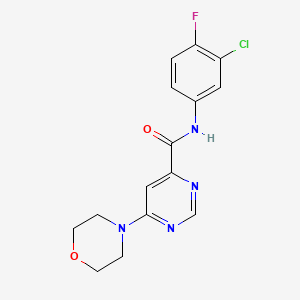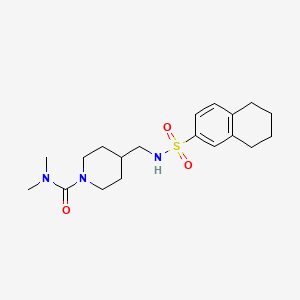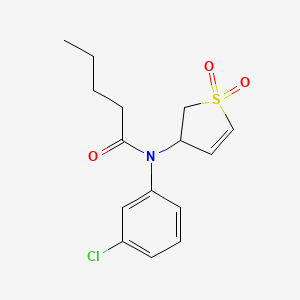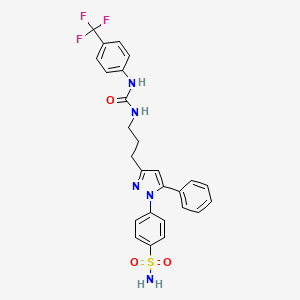
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. It was developed by Pfizer and has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.
Applications De Recherche Scientifique
- DW-8 , a derivative of this compound, exhibits potent antiproliferative effects in colon cancer cells. It selectively targets cancerous colon cells (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 µM to 8.50 µM. Importantly, it shows minimal toxicity to non-cancerous colon cells (CRL1459) .
- The compound has been synthesized through a reaction involving 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has potential applications in medicinal chemistry .
- An improved three-step process for synthesizing gefitinib (an anticancer drug) involves the use of intermediates derived from this compound. The protocol includes isolation, characterization, and alkylation steps .
Anticancer Activity
Thiazole Synthesis
Gefitinib Synthesis
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .
Mode of Action
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth .
Pharmacokinetics
It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The result of the action of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the inhibition of tumor growth . This is achieved through the induction of apoptosis, or programmed cell death, in cancer cells . The compound induces apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZQSDVZGDDKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)

carboxamide](/img/structure/B2397910.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)


![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)